molecular formula C9H11FO2S B6286390 (2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane CAS No. 2643367-61-5

(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane

Cat. No.: B6286390
CAS No.: 2643367-61-5
M. Wt: 202.25 g/mol
InChI Key: KIUYRIOPEKYEQY-UHFFFAOYSA-N
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Description

(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11FO2S It is characterized by the presence of a fluorine atom, a methoxymethoxy group, and a methylsulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-6-hydroxyphenyl and methylsulfanyl chloride.

    Methoxymethoxylation: The hydroxyl group on the phenyl ring is protected by converting it into a methoxymethoxy group using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH).

    Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    Methylsulfanylation: Finally, the methylsulfanyl group is introduced by reacting the intermediate with methylsulfanyl chloride in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the methoxymethoxy protecting group, revealing the hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (AcOH)

    Reduction: Lithium aluminum hydride (LiAlH4), borane-tetrahydrofuran (BH3-THF)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxy derivatives

    Substitution: Amino or thiol derivatives

Scientific Research Applications

(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxymethoxy group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The methylsulfanyl group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-6-methoxyphenyl)(methyl)sulfane
  • (2-Fluoro-6-hydroxyphenyl)(methyl)sulfane
  • (2-Fluoro-6-(methoxymethoxy)phenyl)(ethyl)sulfane

Uniqueness

(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane is unique due to the presence of both a fluorine atom and a methoxymethoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-fluoro-3-(methoxymethoxy)-2-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2S/c1-11-6-12-8-5-3-4-7(10)9(8)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUYRIOPEKYEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C(=CC=C1)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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